

Spectroscopic Profile of N,N'-Dimethyloxamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N'-Dimethyloxamide**

Cat. No.: **B146783**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **N,N'-Dimethyloxamide**, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The empirical formula for **N,N'-Dimethyloxamide** is C₄H₈N₂O₂, with a molecular weight of approximately 116.12 g/mol .[\[1\]](#)[\[2\]](#) Spectroscopic analysis confirms the symmetrical structure of the molecule, characterized by two equivalent methyl groups and two equivalent amide functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **N,N'-Dimethyloxamide**, both ¹H and ¹³C NMR data are presented below. The spectra are consistent with the expected structure, showing a high degree of symmetry.

Table 1: ¹H NMR Spectroscopic Data for **N,N'-Dimethyloxamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.7	Doublet	6H	-CH ₃
~8.0	Broad Singlet	2H	-NH

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for **N,N'-Dimethyloxamide**

Chemical Shift (δ) ppm	Assignment
~26	-CH ₃
~161	C=O

Note: The carbonyl carbon chemical shift is characteristic of an amide functional group.

Infrared (IR) Spectroscopy

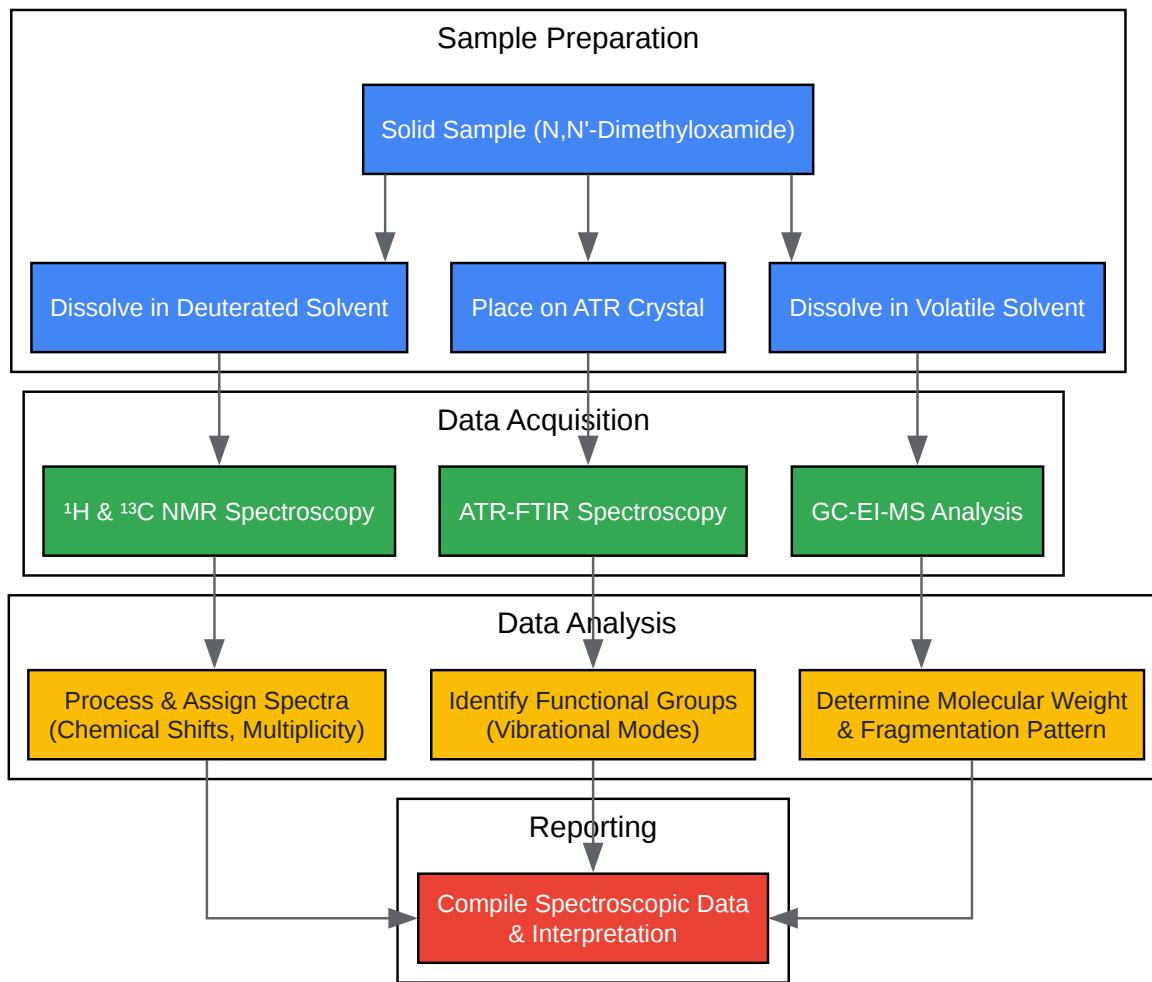
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **N,N'-Dimethyloxamide** is dominated by absorptions corresponding to the amide group.

Table 3: Key IR Absorption Bands for **N,N'-Dimethyloxamide**

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~2950	Medium	C-H Stretch (methyl)
~1640	Strong	C=O Stretch (Amide I)
~1550	Strong	N-H Bend (Amide II)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for volatile organic compounds.


Table 4: Key Mass Spectrometry Data (Electron Ionization) for **N,N'-Dimethyloxamide**

m/z Ratio	Relative Intensity (%)	Assignment
116	Moderate	Molecular Ion $[M]^+$
58	High	$[\text{CH}_3\text{NHCO}]^+$
30	Base Peak	$[\text{CH}_3\text{NH}]^+$

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like **N,N'-Dimethyloxamide** is depicted below. This process ensures the acquisition of high-quality, reproducible data for structural elucidation and purity assessment.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a solid organic compound.

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

¹H and ¹³C NMR Spectroscopy (Solution-State)

- Sample Preparation:
 - Accurately weigh 5-10 mg of **N,N'-Dimethyloxamide** for ^1H NMR, or 20-50 mg for ^{13}C NMR, into a clean, dry vial.[\[3\]](#)
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[\[3\]](#)
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manual insertion port.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - For ^1H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum to obtain pure absorption peaks.
- Perform baseline correction.
- Integrate the peaks in the ^1H NMR spectrum.
- Calibrate the chemical shift axis.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **N,N'-Dimethyloxamide** powder directly onto the center of the ATR crystal.

- Instrument Setup and Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Lower the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .

- Data Processing:

- The instrument software will automatically perform the background subtraction.
- Identify the wavenumbers of the major absorption bands.
- If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

- Sample Preparation:
 - Prepare a dilute solution of **N,N'-Dimethyloxamide** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetone.[\[4\]](#)
 - Ensure the sample is fully dissolved.
 - Transfer the solution to a 2 mL autosampler vial.
- Instrument Setup and Data Acquisition:
 - Set the GC oven temperature program to achieve good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
 - Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).
 - Use helium as the carrier gas at a constant flow rate.
 - For the mass spectrometer, set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.
 - Set the mass analyzer to scan over a relevant m/z range (e.g., 20-200 amu).
 - Inject a small volume (typically 1 µL) of the sample solution into the GC.
- Data Processing:
 - Identify the chromatographic peak corresponding to **N,N'-Dimethyloxamide**.
 - Extract the mass spectrum associated with this peak.
 - Identify the molecular ion peak and the major fragment ions.

- The fragmentation pattern can be compared to library spectra for confirmation of the compound's identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. N,N'-Dimethyloxamide [webbook.nist.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. memphis.edu [memphis.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of N,N'-Dimethyloxamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146783#spectroscopic-data-of-n-n-dimethyloxamide-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com